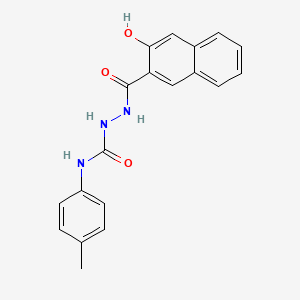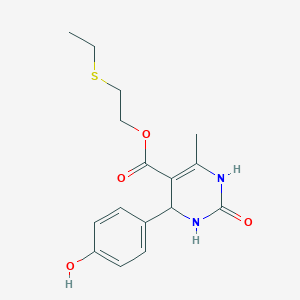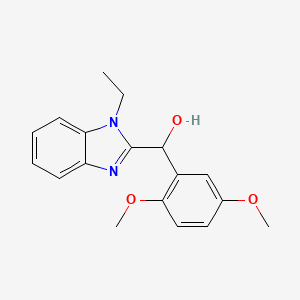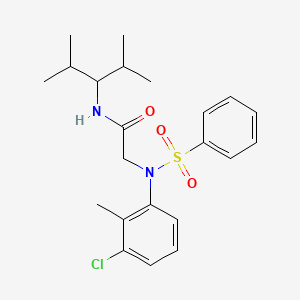
2-(4-bromophenyl)-2-oxoethyl diethyldithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-2-oxoethyl diethyldithiocarbamate, commonly known as BrPEOC-DDC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of dithiocarbamates, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
BrPEOC-DDC has been extensively studied for its potential applications in various scientific research fields. One of the main areas of interest is its anti-cancer activity. Numerous studies have shown that BrPEOC-DDC has potent anti-cancer effects against various types of cancer cells, including breast, lung, and prostate cancer. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
In addition to its anti-cancer activity, BrPEOC-DDC has also been studied for its anti-inflammatory, antioxidant, and antimicrobial properties. It has been shown to inhibit the production of inflammatory cytokines, reduce oxidative stress, and exhibit antimicrobial activity against various bacterial and fungal strains.
Wirkmechanismus
The exact mechanism of action of BrPEOC-DDC is not fully understood, but it is believed to involve multiple pathways. One proposed mechanism is that BrPEOC-DDC acts as a pro-oxidant, generating reactive oxygen species (ROS) that induce apoptosis in cancer cells. It has also been suggested that BrPEOC-DDC may inhibit the activity of enzymes involved in cell proliferation and survival, leading to cell death.
Biochemical and Physiological Effects:
BrPEOC-DDC has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can induce DNA damage and inhibit DNA repair mechanisms, leading to cell death. It has also been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and oxidative stress.
In vivo studies have shown that BrPEOC-DDC can reduce tumor growth and metastasis in animal models. It has also been shown to reduce inflammation and oxidative stress in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BrPEOC-DDC is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. It also has a relatively low toxicity profile, which is important for its potential clinical use.
However, there are also some limitations to using BrPEOC-DDC in lab experiments. One limitation is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is its instability in the presence of light and air, which can lead to degradation over time.
Zukünftige Richtungen
There are several future directions for research on BrPEOC-DDC. One area of interest is the development of new formulations that improve its solubility and stability. Another area of interest is the identification of its molecular targets and the elucidation of its mechanism of action. Additionally, more studies are needed to evaluate its potential clinical use and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, BrPEOC-DDC is a chemical compound that has shown great potential in scientific research due to its diverse biological activities. Its anti-cancer, anti-inflammatory, antioxidant, and antimicrobial properties make it a promising candidate for the development of new therapies. However, further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans.
Synthesemethoden
The synthesis of BrPEOC-DDC is a multi-step process that involves the reaction of 4-bromobenzaldehyde with diethylamine to form 2-(4-bromophenyl)-2-oxoethyl diethylamine. This intermediate is then reacted with carbon disulfide and sodium hydroxide to form the dithiocarbamate product, BrPEOC-DDC. The purity and yield of the product can be improved by using various purification techniques such as recrystallization and chromatography.
Eigenschaften
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] N,N-diethylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNOS2/c1-3-15(4-2)13(17)18-9-12(16)10-5-7-11(14)8-6-10/h5-8H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSXZRLHMYUURE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCC(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2-oxoethyl diethyldithiocarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{5-[(4-phenyl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B4927521.png)
![N-(2-methoxyethyl)-2-(3-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B4927527.png)


![4,4'-(3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dibutanoic acid](/img/structure/B4927556.png)


![methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B4927579.png)
![3-(4-bromophenyl)-2-phenyl-5-[2-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4927595.png)
![1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B4927596.png)
![4-[2-(3-hydroxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4927601.png)
![3-fluoro-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4927614.png)
![4-methoxybenzyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4927617.png)
